molecular formula C21H34N6O6 B1677345 Probimane CAS No. 95604-83-4

Probimane

Cat. No.: B1677345
CAS No.: 95604-83-4
M. Wt: 466.5 g/mol
InChI Key: MAUYWACILHVRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Probimane is synthesized by introducing two morpholine groups into the structure of razoxane, another bisdioxopiperazine compound . The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to monitor the progress of the reactions and to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Probimane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

Probimane exerts its effects by interfering with the cell cycle and blocking chromosome segregation. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division and the induction of apoptosis . The molecular targets of this compound include topoisomerase II, an enzyme involved in DNA replication and repair . By inhibiting this enzyme, this compound disrupts the normal functioning of cancer cells, leading to their death.

Comparison with Similar Compounds

Comparison: Probimane has a broader spectrum of cytotoxic effects compared to razoxane and MST-16 . It is more effective against solid tumors and has a higher potency in inducing cell cycle arrest and apoptosis . Additionally, this compound’s unique structure, with two morpholine groups, contributes to its enhanced anticancer activity .

This compound stands out among bisdioxopiperazines due to its potent anticancer effects and broad spectrum of activity, making it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUYWACILHVRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910622
Record name 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95604-83-4, 108093-90-9
Record name 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95604-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MM 159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Probimane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Probimane
Reactant of Route 3
Reactant of Route 3
Probimane
Reactant of Route 4
Probimane
Reactant of Route 5
Probimane
Reactant of Route 6
Reactant of Route 6
Probimane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.